Cas no 1379873-51-4 (methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- 2-AMINO-3-(2,6-DICHLORO(3-PYRIDYL))PROPANOATE
- methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate
- EN300-9439726
- 1379873-51-4
-
- MDL: MFCD09920554
- インチ: 1S/C9H10Cl2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3
- InChIKey: PCZYLWRDQGMOBC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(N=1)Cl)CC(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 248.0119330g/mol
- どういたいしつりょう: 248.0119330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9439726-0.5g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 0.5g |
$1111.0 | 2025-02-21 | |
Enamine | EN300-9439726-10.0g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 10.0g |
$4974.0 | 2025-02-21 | |
Enamine | EN300-9439726-2.5g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 2.5g |
$2268.0 | 2025-02-21 | |
Enamine | EN300-9439726-5.0g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 5.0g |
$3355.0 | 2025-02-21 | |
Enamine | EN300-9439726-10g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 10g |
$4974.0 | 2023-09-01 | ||
Enamine | EN300-9439726-0.25g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 0.25g |
$1065.0 | 2025-02-21 | |
Enamine | EN300-9439726-1.0g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 1.0g |
$1157.0 | 2025-02-21 | |
Enamine | EN300-9439726-0.05g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 0.05g |
$972.0 | 2025-02-21 | |
Enamine | EN300-9439726-5g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 5g |
$3355.0 | 2023-09-01 | ||
Enamine | EN300-9439726-0.1g |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |
1379873-51-4 | 95.0% | 0.1g |
$1019.0 | 2025-02-21 |
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoateに関する追加情報
Professional Introduction to Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate (CAS No. 1379873-51-4)
Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate, a compound with the chemical formula C9H10Cl2NO3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 1379873-51-4, has garnered attention due to its structural complexity and potential biological activities. The presence of both amino and carboxyl functional groups, coupled with a dichloropyridine moiety, makes it a versatile scaffold for drug discovery and development.
The structural features of Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate contribute to its unique chemical properties. The dichloropyridine ring is particularly noteworthy, as it introduces electron-withdrawing groups that can influence the reactivity and binding affinity of the molecule. This makes it an attractive candidate for further exploration in medicinal chemistry. The compound's ability to interact with biological targets such as enzymes and receptors is a key area of interest for researchers.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate has been investigated for its potential role in modulating various cellular processes. Its structural similarity to known bioactive compounds suggests that it may exhibit similar pharmacological effects. This has prompted researchers to explore its efficacy in preclinical studies.
One of the most compelling aspects of Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate is its potential as a lead compound for drug development. The combination of the amino group and the dichloropyridine moiety provides multiple sites for chemical modification, allowing for the creation of analogs with enhanced potency and selectivity. This flexibility is crucial in the drug discovery process, where optimizing a molecule's pharmacokinetic properties is essential for clinical success.
The compound's biological activity has been studied in various contexts. For instance, research has indicated that derivatives of this molecule may have inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. By targeting these pathways, Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate and its derivatives could offer new therapeutic strategies.
Furthermore, the dichloropyridine ring in Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate has been shown to enhance binding affinity to specific protein targets. This property is particularly valuable in drug design, as strong binding interactions often correlate with higher efficacy. Researchers have leveraged this characteristic to develop molecules that can tightly bind to their intended targets, thereby minimizing off-target effects.
The synthesis of Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate presents both challenges and opportunities for chemists. The need for precise control over reaction conditions is crucial to ensure high yields and purity. Advanced synthetic techniques have been employed to overcome these challenges, resulting in efficient routes to this compound. These advancements are not only important for producing sufficient quantities of the compound but also for exploring its derivatives.
The pharmacological profile of Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate is still being elucidated through ongoing research. However, preliminary studies suggest that it may have applications in treating various conditions. Its ability to interact with multiple biological targets makes it a promising candidate for multitarget drug discovery efforts. Such approaches are gaining traction in the pharmaceutical industry due to their potential to provide more comprehensive therapeutic benefits.
In conclusion, Methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate (CAS No. 1379873-51-4) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups and biological activity makes it an attractive candidate for further exploration. As our understanding of its properties continues to grow, so too will its applications in drug development and disease treatment.
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